N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a nitrobenzamide moiety and a dioxidotetrahydrothiophene ring
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . This can have downstream effects on various physiological processes, potentially including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), this compound has been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can result in molecular and cellular effects that influence various physiological processes .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being explored. It is known that GIRK channels, with which this compound interacts, play a key role in regulating heart rate and are expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GIRK channels . It has been identified as a potent and selective GIRK1/2 activator .
Temporal Effects in Laboratory Settings
Compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds have been identified .
Metabolic Pathways
The metabolic pathways that this compound is involved in are still being explored. It is known that it interacts with GIRK channels, which are key effectors in GPCR signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide typically involves the following steps:
Formation of Tetrahydrothiophene Derivative: The starting material, tetrahydrothiophene, undergoes oxidation to form the dioxidotetrahydrothiophene derivative.
Nitration Reaction: The dioxidotetrahydrothiophene derivative is then subjected to nitration to introduce the nitro group, resulting in 4-nitrobenzamide.
Ethyl Esterification: Finally, the nitrobenzamide is reacted with ethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to convert the nitro group to an amine group.
Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Additional hydroxyl or carbonyl groups.
Reduction Products: Amines or other reduced forms of the nitro group.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It can be used in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a nitro group.
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: Contains additional chromene and dimethoxybenzyl groups.
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-2-14(12-7-8-21(19,20)9-12)13(16)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFDHWGPYMDROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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